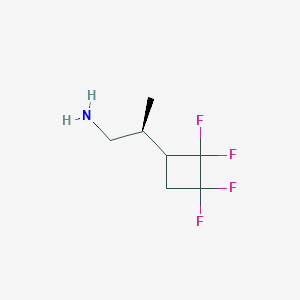
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine typically involves the following steps:
Formation of the Tetrafluorocyclobutyl Ring: This can be achieved through cycloaddition reactions involving fluorinated precursors.
Introduction of the Propan-1-amine Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the cyclobutyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups in the molecule.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups to the cyclobutyl ring.
Scientific Research Applications
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves its interaction with molecular targets through its fluorinated cyclobutyl ring and amine group. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-amine: Similar structure but with a butan-1-amine group.
Uniqueness
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is unique due to its specific combination of a tetrafluorocyclobutyl ring and a propan-1-amine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKZKNPYKSSTL-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
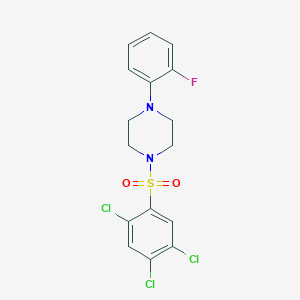
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)
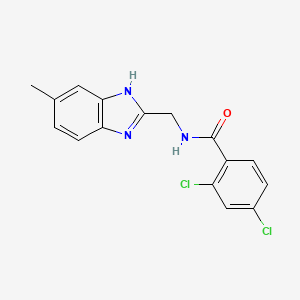
![N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
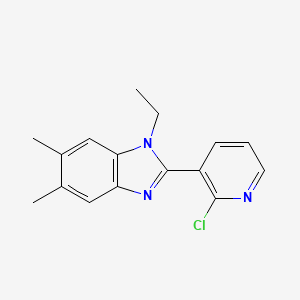
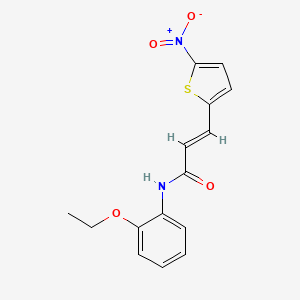
![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2862330.png)
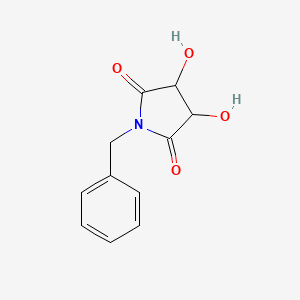
![4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2862333.png)
![N-ethyl-N-({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)prop-2-enamide](/img/structure/B2862334.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)
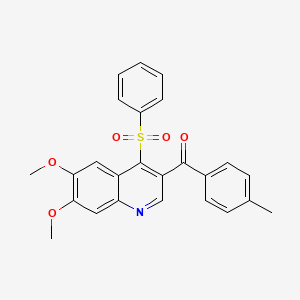
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)
